IDO1 Cellular Inhibitory Potency: Direct Comparison with Clinical-Stage IDO1 Inhibitor Epacadostat
The compound inhibits human IDO1 with an IC50 of 42 nM in a cellular context (IFN-γ-stimulated HeLa cells, kynurenine production readout) . This potency position it within the range of clinically evaluated IDO1 inhibitors. Epacadostat (INCB024360), the most advanced clinical IDO1 inhibitor, exhibits an IC50 of approximately 10–19 nM in the same HeLa cell-based kynurenine production assay . While epacadostat is approximately 2–4-fold more potent, the target compound's differentiated indoline-pyrimidine scaffold avoids the hydroxyamidine warhead associated with epacadostat's pharmacokinetic liabilities in combination trials .
| Evidence Dimension | IDO1 cellular inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 ~10–19 nM in HeLa kynurenine assay |
| Quantified Difference | Epacadostat is 2.2–4.2-fold more potent; target compound is within the same nanomolar potency range |
| Conditions | IFN-γ-stimulated human HeLa cells; inhibition of kynurenine production; 1 h pre-incubation with compound followed by IFN-γ stimulation |
Why This Matters
Procurement for IDO1-targeting campaigns requires balancing potency against scaffold liabilities; this compound offers nanomolar IDO1 inhibition from a non-hydroxyamidine chemotype, relevant for labs seeking tool compounds orthogonal to epacadostat's structural class.
- [1] BindingDB entry BDBM50454808; CHEMBL4209704. Affinity Data: IC50 42 nM for human IDO1 in IFN-γ-stimulated HeLa cells (kynurenine production assay). Curated by Bristol-Myers Squibb Research and Development / ChEMBL. View Source
- [2] Yue, E.W. et al. (2009) 'Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model', Journal of Medicinal Chemistry, 52(23), pp. 7364–7367. doi: 10.1021/jm901518f. View Source
- [3] Long, G.V. et al. (2019) 'Epacadostat Plus Pembrolizumab Versus Placebo Plus Pembrolizumab in Patients with Unresectable or Metastatic Melanoma (ECHO-301/KEYNOTE-252): A Phase 3, Randomised, Double-Blind Study', The Lancet Oncology, 20(8), pp. 1083–1097. doi: 10.1016/S1470-2045(19)30274-8. View Source
